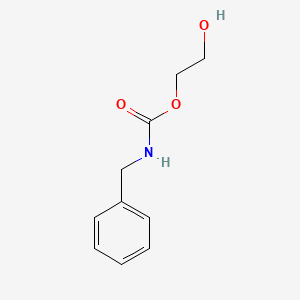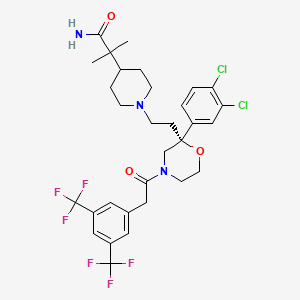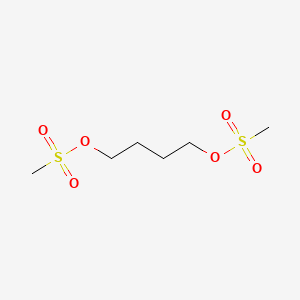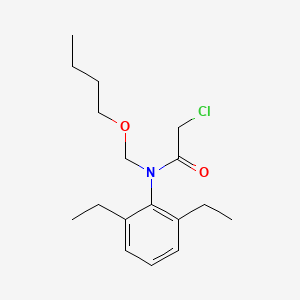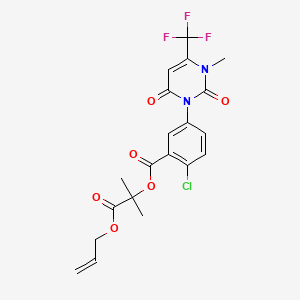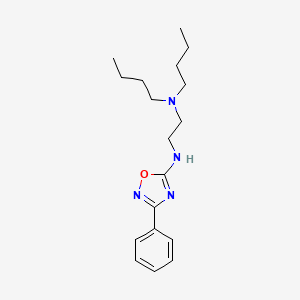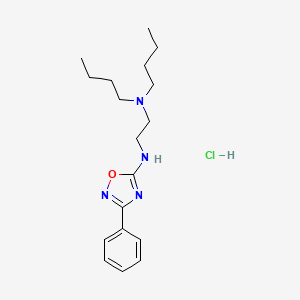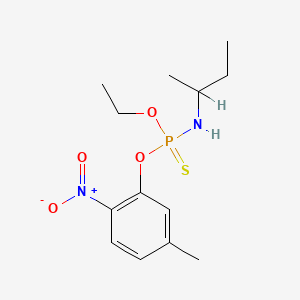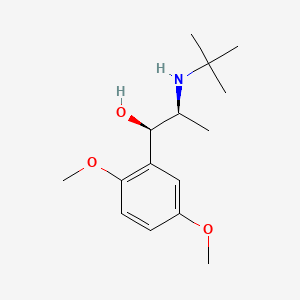![molecular formula C14H11NO3 B1668148 4-羟基-3,3-二甲基-2H-苯并[g]吲哚-2,5(3H)-二酮 CAS No. 39674-97-0](/img/structure/B1668148.png)
4-羟基-3,3-二甲基-2H-苯并[g]吲哚-2,5(3H)-二酮
描述
BVT 948 是一种非竞争性、不可逆的蛋白酪氨酸磷酸酶 (PTP) 抑制剂。它以增强胰岛素信号传导和抑制几种细胞色素 P450 同工酶和赖氨酸甲基转移酶 SETD8 的能力而闻名。 该化合物的分子式为 C14H11NO3,分子量为 241.25 g/mol .
科学研究应用
BVT 948 具有广泛的科学研究应用,包括:
化学: 用作研究蛋白酪氨酸磷酸酶和细胞色素 P450 同工酶抑制的工具。
生物学: 研究 PTP 在细胞信号通路中的作用。
医学: 探讨在增强胰岛素信号传导和治疗糖尿病和癌症等疾病方面的潜在治疗应用。
工业: 用于开发新药和治疗剂
作用机制
BVT 948 通过以下机制发挥作用:
抑制 PTP: 它通过催化过氧化氢依赖的催化半胱氨酸残基的氧化来不可逆地抑制 PTP。
增强胰岛素信号传导: 在体外增强胰岛素信号传导,并在体内改善胰岛素耐受性。
抑制细胞色素 P450 同工酶: 抑制几种细胞色素 P450 同工酶,影响药物代谢和解毒途径
生化分析
Biochemical Properties
BVT 948 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases (PTPs). It displays irreversible inhibition through the catalysis of hydrogen peroxide-dependent oxidation of PTPs . This inhibition enhances insulin signaling in vitro and improves insulin tolerance in ob/ob mice in vivo . Additionally, BVT 948 inhibits several cytochrome P450 isoforms, which are essential enzymes involved in drug metabolism .
Cellular Effects
BVT 948 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism in cells . This compound also promotes cell migration and induces the expression of matrix metalloproteinase-9 (MMP-9) in MCF-7 breast cancer cells . These effects highlight the potential therapeutic applications of BVT 948 in metabolic disorders and cancer treatment.
Molecular Mechanism
At the molecular level, BVT 948 exerts its effects by binding to protein tyrosine phosphatases and catalyzing their oxidation through hydrogen peroxide-dependent mechanisms . This irreversible inhibition prevents the dephosphorylation of tyrosine residues on target proteins, thereby enhancing insulin signaling and other cellular processes . Additionally, BVT 948 inhibits cytochrome P450 isoforms, which affects drug metabolism and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BVT 948 have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that BVT 948 enhances insulin signaling and insulin tolerance in ob/ob mice over extended periods
Dosage Effects in Animal Models
The effects of BVT 948 vary with different dosages in animal models. At lower doses, BVT 948 enhances insulin signaling and improves insulin tolerance without causing significant adverse effects . At higher doses, BVT 948 may exhibit toxic effects, including inhibition of cytochrome P450 isoforms, which can impact drug metabolism and lead to potential toxicity . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of BVT 948 while minimizing adverse effects.
Metabolic Pathways
BVT 948 is involved in metabolic pathways related to insulin signaling and drug metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism . Additionally, BVT 948 inhibits cytochrome P450 isoforms, affecting the metabolism of various drugs and endogenous compounds . These interactions highlight the importance of understanding the metabolic pathways influenced by BVT 948 for its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, BVT 948 is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to enter cells and interact with target proteins, such as protein tyrosine phosphatases and cytochrome P450 isoforms . The distribution of BVT 948 within different cellular compartments and tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of BVT 948 plays a crucial role in its activity and function. BVT 948 is known to interact with protein tyrosine phosphatases and cytochrome P450 isoforms within specific cellular compartments . The targeting signals and post-translational modifications that direct BVT 948 to these compartments are essential for its inhibitory effects on these enzymes. Understanding the subcellular localization of BVT 948 can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
BVT 948 是通过一系列化学反应合成的,这些反应涉及其核心结构 4-羟基-3,3-二甲基-2H-苯并[g]吲哚-2,5(3H)-二酮的形成。合成路线通常包括以下步骤:
吲哚核的形成: 这涉及在酸性或碱性条件下使合适的先驱体环化。
功能化: 引入羟基和羰基基团以形成最终结构。
工业生产方法
BVT 948 的工业生产涉及优化合成路线以进行大规模生产。这包括:
反应优化: 调整反应条件,例如温度、压力和溶剂,以最大限度地提高产率和纯度。
纯化: 使用结晶、蒸馏或色谱等技术来纯化最终产物.
化学反应分析
反应类型
BVT 948 经历了几种类型的化学反应,包括:
氧化: 通过过氧化氢促进催化半胱氨酸残基的氧化。
常用的试剂和条件
氧化: 过氧化氢通常用作氧化剂。
形成的主要产物
相似化合物的比较
类似化合物
亚历克辛二盐酸盐: 另一种 PTP 抑制剂,对 PTP 和细胞色素 P450 同工酶具有类似的抑制作用。
钒酸盐: 一种众所周知的 PTP 抑制剂,但机制和特异性不同。
独特性
BVT 948 的独特性在于其非竞争性、不可逆的抑制机制,以及它能够增强胰岛素信号传导而不会影响信号持续时间。 这使其成为研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBUXODFQZPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424993 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39674-97-0 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


